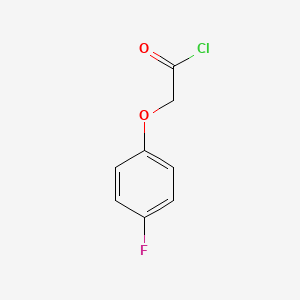

(4-Fluorophenoxy)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMNADZORCTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374635 | |

| Record name | (4-Fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-78-7 | |

| Record name | (4-Fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Fluorophenoxy)acetyl chloride

(4-Fluorophenoxy)acetyl chloride, a reactive acyl chloride, serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its structure allows for the introduction of the 4-fluorophenoxyacetyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its synthesis, focusing on the established and widely used method of converting the corresponding carboxylic acid to the acyl chloride using a chlorinating agent.

General Principles of Acyl Chloride Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(O)Cl.[1] They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom.[1] This substitution renders them highly reactive towards nucleophiles, making them indispensable reagents in chemical synthesis.[1] The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which results in a significant partial positive charge on the carbon, making it susceptible to nucleophilic attack.[2]

The most common laboratory method for synthesizing acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent.[1] Common reagents for this transformation include:

-

Thionyl chloride (SOCl₂): This is often the reagent of choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.[1]

-

Phosphorus pentachloride (PCl₅): This is another effective reagent, though purification can be more complex.[2]

-

Oxalyl chloride ((COCl)₂): This reagent is also highly effective and produces gaseous byproducts, but it is typically more expensive than thionyl chloride.[3]

The reaction must be carried out under anhydrous (water-free) conditions, as acyl chlorides readily react with water in a vigorous hydrolysis reaction to revert to the parent carboxylic acid.[2][4]

Synthesis of this compound

The standard synthesis of this compound involves the reaction of 4-Fluorophenoxyacetic acid with thionyl chloride.[5]

Reaction Scheme: 4-Fluorophenoxyacetic acid reacts with thionyl chloride, typically in an appropriate solvent and often with heating, to yield this compound along with gaseous byproducts SO₂ and HCl.

Reactant and Reagent Data

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14[6] | Starting Material |

| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent |

Experimental Protocol

The following protocol is based on established procedures for the synthesis of this compound and similar acyl chlorides.[5][7]

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluorophenoxyacetic acid (1.0 equivalent). The reflux condenser should be fitted with a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced during the reaction.[5]

-

Solvent Addition: Add an anhydrous solvent, such as toluene, to the flask.[5]

-

Reagent Addition: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred suspension or solution.[5] The reaction may be initiated at room temperature.

-

Reaction: The reaction mixture is heated to reflux and stirred for a period of time, typically 2-4 hours, to ensure complete conversion.[5][7] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation).[5][7] This typically yields the crude this compound as a liquid.[5] Further purification, if necessary, can be achieved by distillation under reduced pressure.

Reaction Conditions Summary

| Parameter | Condition |

| Reactants | 4-Fluorophenoxyacetic acid, Thionyl chloride |

| Solvent | Toluene (anhydrous) |

| Temperature | Reflux[5] |

| Reaction Time | 2 hours[5] |

| Work-up | Concentration under reduced pressure[5] |

Hazards and Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

Low molecular weight acyl chlorides are often lachrymators (tear-producing agents) and are corrosive.[4] They react vigorously with water, alcohols, and amines.[4]

-

The reaction produces toxic and corrosive gases (HCl and SO₂). An appropriate gas trap must be used.

Reactivity and Applications in Drug Development

This compound is a versatile synthetic intermediate due to the high reactivity of the acyl chloride functional group.[1][8] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[2][9] This reactivity is leveraged in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[10][11][12]

Key reactions include:

-

Esterification: Reaction with alcohols or phenols to form esters.[9] This is often a more efficient method for ester synthesis than using the parent carboxylic acid.[9]

-

Amidation: Reaction with ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively.[9]

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The inclusion of a fluorine atom in the phenoxy group is of particular interest in drug design, as fluorine substitution can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Chlorinated compounds, in general, are prevalent in a wide range of FDA-approved drugs.[13]

Diagrams

Caption: Synthesis workflow for this compound.

Caption: General reactivity of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. byjus.com [byjus.com]

- 9. savemyexams.com [savemyexams.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (4-Fluorophenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a 4-fluorophenoxy moiety attached to an acetyl chloride group, imparts unique reactivity and makes it a versatile building block for introducing the (4-fluorophenoxy)acetyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound, particularly sensitive to moisture. The presence of the fluorine atom at the para position of the phenoxy ring influences the electronic properties of the molecule, enhancing its reactivity as an acylating agent.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO₂ | [2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 106-107 °C at 9 Torr | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available; likely soluble in anhydrous organic solvents and reacts with water. | |

| CAS Number | 405-78-7 | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of (4-fluorophenoxy)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from (4-Fluorophenoxy)acetic acid and Thionyl Chloride

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

(4-Fluorophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

50% Sodium hydroxide solution (for trap)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Gas outlet connected to a sodium hydroxide trap

-

Heating mantle

Procedure:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6.81 g (0.040 mole) of (4-fluorophenoxy)acetic acid.

-

To the flask, add approximately 40 mL of anhydrous toluene.

-

Slowly add 2.96 mL (0.044 mole) of thionyl chloride to the stirred suspension.

-

Fit the reflux condenser with a gas outlet tube leading to a trap containing a 50% sodium hydroxide solution to neutralize the evolved hydrogen chloride and sulfur dioxide gases.

-

Heat the reaction mixture to reflux and maintain for two hours with continuous stirring.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene and any excess thionyl chloride.

-

The resulting brown liquid is crude this compound (yield approximately 7.2 g). Further purification can be achieved by vacuum distillation.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Thionyl chloride is a corrosive and toxic reagent; handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

The reaction evolves toxic gases (HCl and SO₂); ensure the gas trap is functioning correctly.

Synthesis Workflow Diagram

References

(4-Fluorophenoxy)acetyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Fluorophenoxy)acetyl chloride, a key reagent in various synthetic applications.

Core Compound Data

This compound is a reactive acyl chloride compound valued for its role in introducing the (4-fluorophenoxy)acetyl moiety into molecules, a common step in the development of pharmaceuticals and agrochemicals.

| Property | Value | Citations |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1] |

| CAS Number | 405-78-7 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of p-fluorophenoxy acetic acid with thionyl chloride.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: To a 100 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a sodium hydroxide trap, add 6.81 g (0.040 mole) of p-fluorophenoxyacetic acid, 2.96 ml (0.044 mole) of thionyl chloride, and approximately 40 ml of toluene.

-

Reaction: The mixture is stirred at reflux for two hours.

-

Work-up: The reaction mixture is then allowed to cool to room temperature.

-

Isolation: The solvent and excess thionyl chloride are removed by concentration to yield the crude product, this compound, as a brown liquid.

Caption: Synthetic workflow for this compound.

Analytical Methodologies

Due to the reactive nature of acyl chlorides, indirect analytical methods are often employed for quantification. A common approach involves derivatization followed by chromatographic analysis. While a specific protocol for this compound is not detailed in the provided search results, a generalizable method for a similar compound, (4-Methylphenoxy)acetyl chloride, is available and can be adapted. This involves converting the acyl chloride to a more stable derivative for analysis by High-Performance Liquid Chromatography (HPLC).

Conceptual Analytical Workflow

The following diagram illustrates a logical workflow for the quantification of an acyl chloride, adaptable for this compound, using a derivatization and HPLC approach.

Caption: General workflow for acyl chloride analysis via HPLC.

References

An In-depth Technical Guide to the Synthesis of (4-Fluorophenoxy)acetyl chloride from (4-fluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Fluorophenoxy)acetyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the chemical principles, experimental protocols, and safety considerations for the conversion of (4-fluorophenoxy)acetic acid to its corresponding acyl chloride.

Introduction

This compound is a reactive acylating agent utilized in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the fluorinated phenoxy moiety, which can impart desirable pharmacokinetic and physicochemical properties to the final products. The synthesis of this compound is a critical step in the production of numerous target molecules in the pharmaceutical and agrochemical industries. This guide will focus on the most common and effective methods for its preparation from (4-fluorophenoxy)acetic acid.

Chemical Principles and Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This transformation is typically achieved using a chlorinating agent. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from (4-fluorophenoxy)acetic acid using two common chlorinating agents: thionyl chloride and oxalyl chloride.

Method A: Synthesis using Thionyl Chloride

This protocol is a common and effective method for the preparation of acyl chlorides.

Materials:

-

(4-fluorophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a bubbler with aqueous sodium hydroxide)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-fluorophenoxy)acetic acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.

-

Addition of Reagents: To the flask, add anhydrous toluene (or dichloromethane) followed by the slow, dropwise addition of an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) at room temperature with stirring.

-

Reaction: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a liquid.

Method B: Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder and often more selective reagent for the synthesis of acyl chlorides.[1]

Materials:

-

(4-fluorophenoxy)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (4-fluorophenoxy)acetic acid in anhydrous dichloromethane under an inert atmosphere.

-

Addition of Reagents: Add a catalytic amount of DMF to the solution. Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise from the addition funnel at room temperature with stirring.[2]

-

Reaction: The reaction is typically stirred at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).

-

Work-up and Purification: The solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound can then be purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of phenoxyacetyl chlorides.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Solvent | Toluene or Dichloromethane | Dichloromethane |

| Catalyst | None required | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

Table 2: Physical and Spectroscopic Data of a Structurally Similar Compound: 4-Fluorophenylacetyl chloride

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [3] |

| Boiling Point | 102-104 °C at 12 Torr[4] |

| Appearance | Clear yellow liquid[4] |

| IR Spectrum (ATR) | Characteristic C=O stretch expected around 1780-1815 cm⁻¹ |

| ¹H NMR (CDCl₃) | Aromatic protons and a singlet for the methylene protons are expected. |

| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the methylene carbon, and a downfield signal for the carbonyl carbon are expected.[3] |

Mandatory Visualizations

References

Stability and Storage of (4-Fluorophenoxy)acetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity as an acylating agent. However, this high reactivity also presents challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the stability profile of this compound, outlines best practices for its storage and handling, and offers a detailed protocol for assessing its purity and degradation.

Core Concepts: Stability and Degradation

This compound, like other acyl chlorides, is highly susceptible to hydrolysis. The primary degradation pathway involves the reaction with water to form (4-fluorophenoxy)acetic acid and hydrochloric acid.[1][2] This reaction is typically rapid and can be initiated by atmospheric moisture. Exposure to alcohols will lead to the formation of the corresponding esters. Due to this inherent reactivity, maintaining a dry, inert environment is paramount to preserving the integrity of the compound.

General Handling and Storage Precautions

To ensure the longevity and reactivity of this compound, the following handling and storage procedures are critical:

-

Inert Atmosphere: Handle and store the compound under an inert gas such as nitrogen or argon.[1]

-

Moisture Control: Keep the container tightly closed in a dry and well-ventilated place.[1] Never allow the product to come into contact with water during storage.[1] The use of a desiccator for storage is recommended.

-

Temperature: Store in a cool environment. Recommended storage temperatures are typically provided on the product label.[1]

-

Avoid Incompatibilities: Keep away from water, alcohols, bases, and oxidizing agents.[1]

-

Personal Protective Equipment: Due to its corrosive nature, always wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1]

Qualitative Stability Summary

| Condition | Stability | Primary Degradation Product(s) | Notes |

| Storage Temperature | |||

| Recommended (Cool, dry) | Good | - | Follow supplier recommendations.[1] |

| Elevated Temperature | Poor | (4-fluorophenoxy)acetic acid, HCl | Increased rate of decomposition. |

| Atmosphere | |||

| Inert (Nitrogen, Argon) | Good | - | Essential for long-term stability.[1] |

| Ambient Air (Moisture) | Very Poor | (4-fluorophenoxy)acetic acid, HCl | Rapid hydrolysis occurs.[1] |

| Solvents | |||

| Anhydrous Aprotic (e.g., DCM, THF, Acetonitrile) | Good | - | Solvents must be rigorously dried.[1] |

| Protic (e.g., Water, Alcohols) | Very Poor | (4-fluorophenoxy)acetic acid, corresponding esters | Immediate reaction occurs.[1] |

Experimental Protocol: Stability Assessment via HPLC

A stability-indicating analytical method is crucial for determining the purity of this compound and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose. As acyl chlorides are highly reactive, direct analysis can be challenging. A more robust method involves derivatization of the acyl chloride prior to analysis. The primary degradation product, (4-fluorophenoxy)acetic acid, can be monitored simultaneously.

This protocol is adapted from methodologies used for similar acyl chlorides and provides a framework for developing a specific method for this compound.[1]

Objective: To quantify the purity of this compound and the concentration of its primary hydrolytic degradant, (4-fluorophenoxy)acetic acid.

Materials:

-

This compound

-

(4-fluorophenoxy)acetic acid (for reference standard)

-

Anhydrous acetonitrile (HPLC grade)

-

Anhydrous methanol or other suitable derivatizing agent

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Standards:

-

Derivatized this compound Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of anhydrous acetonitrile. Immediately add a molar excess of anhydrous methanol to convert the acyl chloride to its methyl ester derivative. This solution serves as the stock for the derivatized active compound.

-

(4-fluorophenoxy)acetic Acid Stock Solution: Accurately weigh a known amount of (4-fluorophenoxy)acetic acid and dissolve it in anhydrous acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and its degradation product.

-

-

Sample Preparation:

-

Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of anhydrous acetonitrile.

-

Immediately add a molar excess of anhydrous methanol to derivatize the acyl chloride.

-

Dilute the sample solution as necessary to fall within the calibration range.

-

-

HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. Method development will be required to optimize the separation of the derivatized product and the (4-fluorophenoxy)acetic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection: UV detection at a wavelength appropriate for both the derivatized compound and the acid (e.g., determined by UV scan).

-

Run Time: Sufficient to allow for the elution of all components.

-

-

Data Analysis:

-

Construct separate calibration curves for the derivatized this compound and the (4-fluorophenoxy)acetic acid by plotting peak area versus concentration.

-

Quantify the concentration of the derivatized this compound and the (4-fluorophenoxy)acetic acid in the test samples using their respective calibration curves.[1]

-

The purity of the this compound can be calculated based on the initial sample weight and the quantified concentration of its derivative.

-

Visualizing Stability and Degradation Pathways

To better illustrate the processes involved in the stability and degradation of this compound, the following diagrams are provided.

Caption: Hydrolysis degradation pathway of this compound.

Caption: Workflow for assessing the stability of this compound.

References

(4-Fluorophenoxy)acetyl Chloride: An In-depth Technical Guide to Reactivity with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This guide provides a detailed overview of its reactions with water and alcohols, outlining the underlying mechanisms, reaction kinetics, and experimental considerations.

Core Reactivity Profile

This compound, like other acyl chlorides, is characterized by its high reactivity, especially towards nucleophiles such as water and alcohols. This reactivity stems from the electron-withdrawing nature of both the chlorine and the oxygen atoms attached to the carbonyl carbon, which imparts a significant partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. The presence of the 4-fluorophenoxy group can modulate this reactivity through inductive and resonance effects.

Reaction with Water (Hydrolysis)

The reaction of this compound with water is a vigorous and highly exothermic process that results in the formation of (4-fluorophenoxy)acetic acid and hydrochloric acid.[1] This hydrolysis reaction is typically rapid and proceeds to completion.

Reaction Mechanism: The hydrolysis follows a nucleophilic addition-elimination mechanism. The oxygen atom of the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid.

Illustrative Signaling Pathway for Hydrolysis

Caption: Nucleophilic addition-elimination mechanism of this compound hydrolysis.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols is a common and efficient method for the synthesis of (4-fluorophenoxy)acetate esters. This reaction is also exothermic and typically proceeds with high yields. The formation of esters from acyl chlorides is generally faster and more complete than the corresponding Fischer esterification of carboxylic acids.[2]

Reaction Mechanism: Similar to hydrolysis, the esterification reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of hydrogen chloride results in the formation of the ester.

Illustrative Signaling Pathway for Esterification

Caption: Nucleophilic addition-elimination mechanism of this compound esterification.

Quantitative Data Summary

Table 1: Illustrative Reaction Conditions and Yields for Esterification

| Alcohol (R-OH) | Solvent | Temperature (°C) | Base (optional) | Typical Yield (%) |

| Methanol | Dichloromethane | 0 to rt | Pyridine | >95 |

| Ethanol | Diethyl ether | 0 to rt | Triethylamine | >95 |

| Isopropanol | Tetrahydrofuran | 0 to rt | None | 90-95 |

| tert-Butanol | Toluene | rt | DMAP (cat.) | 85-90 |

| Phenol | Toluene | 80 | Pyridine | >90 |

Table 2: Illustrative Relative Reaction Rates

| Reactant | Relative Rate | Notes |

| Water | Very Fast | Highly exothermic, often difficult to control without cooling. |

| Primary Alcohols | Fast | Vigorous reaction, may require cooling. |

| Secondary Alcohols | Moderate | Slower than primary alcohols due to steric hindrance. |

| Tertiary Alcohols | Slow | Significantly slower due to steric hindrance; may require a catalyst. |

| Phenols | Moderate | Less nucleophilic than aliphatic alcohols; may require heating or a base. |

Experimental Protocols

The following are general experimental protocols for the hydrolysis and esterification of this compound. Caution: These reactions are exothermic and produce corrosive hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

Caption: General experimental workflow for the reaction of this compound.

Protocol 1: Hydrolysis to (4-Fluorophenoxy)acetic Acid

Materials:

-

This compound

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in diethyl ether (or dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add deionized water (1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude (4-fluorophenoxy)acetic acid, which can be further purified by recrystallization.

Protocol 2: Esterification with an Alcohol

Materials:

-

This compound

-

Alcohol (e.g., ethanol, 1.1 eq)

-

Inert solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., pyridine or triethylamine, 1.1 eq, optional but recommended)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.1 eq) and the base (1.1 eq, if used) in the inert solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same inert solvent to the stirred alcohol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the base.

-

Wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Conclusion

This compound is a highly reactive compound that readily undergoes nucleophilic substitution with water and alcohols. Understanding the principles of its reactivity is essential for its effective use in the synthesis of pharmaceuticals and other fine chemicals. The provided protocols and illustrative data serve as a valuable resource for researchers and professionals in the field, enabling the safe and efficient handling of this versatile reagent. Further experimental investigation is encouraged to establish specific quantitative data for reactions with a broader range of nucleophiles.

References

In-Depth Technical Guide: Hazards and Safety Precautions for (4-Fluorophenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of (4-Fluorophenoxy)acetyl chloride. The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a reactive acyl chloride. Due to its high reactivity, particularly with water, specific physical and chemical property data is limited. However, data for its hydrolysis product, (4-Fluorophenoxy)acetic acid, and a related compound, 2-(4-Fluorophenyl)acetyl chloride, are available and provide valuable context.

| Property | Value | Reference Compound |

| Molecular Formula | C₈H₆ClFO₂ | This compound |

| Appearance | Colorless to pale yellow liquid | This compound[1] |

| Odor | Pungent | This compound[1] |

| Boiling Point | 202 - 204 °C | 2-(4-Fluorophenyl)acetyl chloride |

| Density | 1.259 g/cm³ at 20 °C | 2-(4-Fluorophenyl)acetyl chloride |

| Reactivity | Reacts violently with water, releasing hydrochloric acid.[1] | This compound |

Hazard Identification and Classification

This compound is a corrosive and toxic substance. The primary hazards are associated with its reactivity, leading to the formation of hydrochloric acid upon contact with moisture.

GHS Classification (based on related compounds and reactivity):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | Likely harmful due to hydrolysis to (4-Fluorophenoxy)acetic acid and HCl. |

(Note: Specific GHS classification for this compound is not universally available; this classification is based on the properties of similar acyl chlorides and its expected hydrolysis products.)

Toxicological Information

Direct toxicological data for this compound is scarce due to its high reactivity. Upon contact with biological systems, it will rapidly hydrolyze to (4-Fluorophenoxy)acetic acid and hydrochloric acid. Therefore, the toxicity of these hydrolysis products is of primary concern.

Toxicity of Hydrolysis Product: (4-Fluorophenoxy)acetic acid

| Endpoint | Classification/Effect |

| Acute Oral Toxicity | Harmful if swallowed.[3][4] |

| Acute Dermal Toxicity | Harmful in contact with skin.[3] |

| Acute Inhalation Toxicity | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |

| Eye Damage/Irritation | Causes serious eye irritation.[3][4] |

| Respiratory Irritation | May cause respiratory irritation.[3][4] |

Experimental Protocols

In Vitro Skin Corrosion Assessment: Reconstructed Human Epidermis (RhE) Test Method (adapted from OECD Guideline 431)

This protocol provides a method to assess the skin corrosion potential of this compound using a reconstituted human epidermis model.[5][6][7][8][9]

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (0.5 mg/mL in PBS)

-

Isopropanol or other suitable solvent to dissolve formazan

-

Positive control (e.g., 8N KOH)

-

Negative control (e.g., sterile PBS)

-

This compound (test chemical)

-

96-well plates

-

Microplate reader

Procedure:

-

Tissue Preparation: Equilibrate the RhE tissues in assay medium according to the manufacturer's instructions.

-

Application of Test Chemical: Apply a sufficient amount of this compound directly to the surface of the RhE tissue. For a liquid, this is typically 25-50 µL.

-

Exposure: Expose the tissues to the test chemical for defined time points (e.g., 3 minutes and 1 hour).

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

-

MTT Assay: Transfer the tissues to a new 96-well plate containing MTT solution and incubate for 3 hours.

-

Formazan Extraction: After incubation, transfer the tissues to a tube containing isopropanol to extract the formazan crystals.

-

Absorbance Measurement: Transfer the formazan solution to a new 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A chemical is identified as corrosive if the mean tissue viability is ≤ 50% after a 3-minute exposure or ≤ 15% after a 1-hour exposure.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol can be used to determine the cytotoxic potential of this compound on a cell line (e.g., HaCaT keratinocytes).[1][10][11]

Materials:

-

Human cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Toxicity

The toxicity of this compound is likely mediated by its hydrolysis products, leading to cellular stress. The presence of the fluorinated aromatic ring suggests potential for oxidative stress and interaction with specific cellular pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. oecd.org [oecd.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. scantox.com [scantox.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to 2-(4-Fluorophenoxy)acetyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenoxy)acetyl chloride, a key synthetic intermediate, holds significant potential in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and reactivity. Furthermore, it explores the biological activities of its derivatives, highlighting their potential as therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a discussion of the mechanistic pathways of action for related compounds. This document aims to serve as a comprehensive resource for researchers leveraging this versatile molecule in the pursuit of novel therapeutics.

Chemical and Physical Properties

2-(4-Fluorophenoxy)acetyl chloride, with the IUPAC name 2-(4-fluorophenoxy)acetyl chloride , is a reactive acyl chloride. Its fundamental properties are summarized in the table below. While specific experimental values for 2-(4-fluorophenoxy)acetyl chloride are not consistently available in the public domain, data for the closely related isomer, 2-(4-fluorophenyl)acetyl chloride, is often used as a reference point.

| Property | Value | Reference |

| IUPAC Name | 2-(4-fluorophenoxy)acetyl chloride | N/A |

| Synonyms | (4-Fluorophenoxy)acetyl chloride | N/A |

| CAS Number | 405-78-7 | N/A |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | N/A |

| Boiling Point | 102-104 °C at 12 Torr (for 2-(4-fluorophenyl)acetyl chloride) | [2] |

| Melting Point | 47-48 °C (for 2-(4-fluorophenyl)acetyl chloride) | [2] |

| Density | 1.259 g/cm³ (for 2-(4-fluorophenyl)acetyl chloride) | [2] |

| Appearance | Clear yellow liquid (for 2-(4-fluorophenyl)acetyl chloride) | [2] |

Synthesis of 2-(4-Fluorophenoxy)acetyl chloride

The most common and efficient method for the synthesis of 2-(4-fluorophenoxy)acetyl chloride is the reaction of its corresponding carboxylic acid, 2-(4-fluorophenoxy)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-(4-Fluorophenoxy)acetic acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

-

2-(4-Fluorophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Vacuum source for rotary evaporation

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenoxy)acetic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous DCM can be used as a solvent if necessary.

-

Heat the reaction mixture to reflux (approximately 40-50 °C if DCM is used, or the boiling point of thionyl chloride if used neat) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

-

The resulting crude 2-(4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (HCl and SO₂). Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Derivatization

The acyl chloride functional group in 2-(4-fluorophenoxy)acetyl chloride is highly electrophilic, making it a versatile reagent for introducing the 2-(4-fluorophenoxy)acetyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.

Synthesis of 2-(4-Fluorophenoxy)acetamides

The reaction with amines to form amides is a particularly important transformation in drug discovery, as the amide bond is a key feature of many biologically active compounds.

Experimental Protocol: General Synthesis of N-substituted-2-(4-fluorophenoxy)acetamides

This protocol is a general procedure for the acylation of amines.

Materials:

-

2-(4-Fluorophenoxy)acetyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a slight excess of the base (1.1-1.2 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(4-fluorophenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity of Derivatives

Derivatives of 2-(4-fluorophenoxy)acetic acid have shown a range of biological activities, making this scaffold an interesting starting point for drug discovery programs.

Antimicrobial and Anticancer Activity

Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have demonstrated potent anticancer activity against malignant glioma U87 cells.[5] Some of these complexes also exhibited antimicrobial activity.[5]

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazolidinone derivatives of the related 2,4-dichlorophenoxy acetic acid have shown significant in vivo anti-inflammatory activity and inhibition of COX-2 and TNF-α.[7][8]

Antitubercular Activity

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity.[9] Several of these compounds showed potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains, with good safety profiles in various cell lines.[9]

| Compound Class | Biological Activity | Quantitative Data | Reference |

| Organotin(IV) derivatives of 4-fluorophenoxyacetic acid | Anticancer (Malignant glioma U87) | IC₅₀ = 12.54 ± 0.19 µg/mL (for the most active compound) | [5] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular (M. tuberculosis H₃₇Rv) | MIC = 4 µg/mL (for the most potent derivative) | [9] |

| Thiazolidinone derivatives of 2,4-dichlorophenoxy acetic acid | Anti-inflammatory (in vivo) | 81.14% inhibition of inflammation (for the most active compound) | [7][8] |

Mechanistic Insights and Signaling Pathways

The biological mechanisms of action for phenoxyacetic acid derivatives are diverse and depend on the specific structural modifications.

Herbicidal Action as a Model for Auxin Mimicry

The herbicidal activity of phenoxyacetic acids like 2,4-D provides a well-studied model for understanding how these compounds can interfere with biological signaling pathways. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[10] In susceptible dicotyledonous plants, they lead to uncontrolled growth and ultimately death by overwhelming the natural hormonal regulation.[10] This involves interaction with auxin receptors and disruption of downstream signaling cascades.[10]

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for utilizing 2-(4-fluorophenoxy)acetyl chloride in a drug discovery context involves its synthesis, derivatization, and subsequent biological screening of the resulting compound library.

Conclusion

2-(4-Fluorophenoxy)acetyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and high reactivity make it an attractive starting material for generating diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of anti-inflammatory, anticancer, and antitubercular research, underscore the potential of the 2-(4-fluorophenoxy)acetyl scaffold in drug discovery. This guide provides a foundational resource for researchers to explore and expand upon the applications of this promising chemical entity.

References

- 1. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Reactivity of (4-Fluorophenoxy)acetyl Chloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the solubility and reactivity of (4-Fluorophenoxy)acetyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines the typical reaction pathways of this compound with common nucleophiles and provides standardized experimental procedures for these transformations. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile reagent.

Introduction

This compound (CAS No. 405-78-7) is a reactive acyl chloride widely utilized in organic synthesis. Its structure, featuring a fluorinated phenoxy group, imparts unique properties that are leveraged in the development of novel bioactive molecules. The acyl chloride functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of esters and amides. A thorough understanding of its solubility and reactivity is paramount for optimizing reaction conditions, improving yields, and ensuring process safety.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 405-78-7 | |

| Molecular Formula | C₈H₆ClFO₂ | |

| Molecular Weight | 188.58 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Reactivity | Highly reactive with water and other nucleophiles.[1] |

Solubility Data

As previously stated, specific quantitative solubility data for this compound is scarce. The following table presents illustrative solubility values in common organic solvents at ambient temperature (20-25 °C). This data is intended to be representative and should be confirmed experimentally using the protocol provided in Section 4.

| Solvent | Chemical Formula | Illustrative Solubility ( g/100 mL) |

| Dichloromethane | CH₂Cl₂ | > 50 |

| Chloroform | CHCl₃ | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | > 40 |

| Diethyl Ether | (C₂H₅)₂O | > 30 |

| Toluene | C₇H₈ | > 20 |

| Acetonitrile | CH₃CN | > 20 |

| Hexane | C₆H₁₄ | < 5 |

Note: this compound will react violently with protic solvents such as water, alcohols, and primary/secondary amines.[2] Therefore, it is considered "insoluble" in these media due to decomposition.

Experimental Protocol: Determination of Solubility

This protocol describes a gravimetric method for determining the solubility of this compound in a given organic solvent.

4.1. Materials

-

This compound (purity ≥ 98%)

-

Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Inert gas (Nitrogen or Argon)

4.2. Procedure

-

Solvent Preparation: Dispense a precise volume (e.g., 5.00 mL) of the desired anhydrous organic solvent into a clean, dry vial containing a magnetic stir bar.

-

Initial Addition: Under an inert atmosphere, add a pre-weighed amount of this compound to the solvent.

-

Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the solution. If all the solute has dissolved, add another pre-weighed portion of this compound and repeat the equilibration step.

-

Saturation Point: Continue adding the solute until a small amount of undissolved solid/liquid remains, indicating a saturated solution.

-

Sample Collection: Allow the saturated solution to settle. Carefully draw a known volume of the supernatant into a syringe, and pass it through a syringe filter to remove any undissolved solute.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, dry vial. Determine the mass of the solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a low temperature to leave behind the dissolved this compound.

-

Final Mass: Weigh the vial containing the residue. The difference between this mass and the initial mass of the vial gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

4.3. Safety Precautions

-

This compound is corrosive and reacts with moisture. Handle in a fume hood under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the acyl chloride.

Synthetic Applications and Protocols

This compound is a valuable building block for introducing the (4-fluorophenoxy)acetyl moiety into molecules, primarily through reactions with nucleophiles like alcohols and amines.

5.1. Synthesis of this compound

The standard laboratory synthesis involves the reaction of (4-fluorophenoxy)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Caption: Synthesis of this compound.

5.1.1. Experimental Protocol: Synthesis

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts). Ensure all glassware is oven-dried.

-

Reagents: Charge the flask with (4-fluorophenoxy)acetic acid (1.0 eq) and a dry, inert solvent such as toluene.

-

Reaction: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

5.2. Reaction with Alcohols (Esterification)

This compound reacts readily with alcohols in the presence of a non-nucleophilic base to form the corresponding ester.

Caption: Esterification using this compound.

5.2.1. Experimental Protocol: Esterification

-

Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

5.3. Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines yields N-substituted amides. A base is required to neutralize the HCl byproduct.

Caption: Amidation using this compound.

5.3.1. Experimental Protocol: Amidation

-

Setup: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of (4-Fluorophenoxy)acetyl chloride in Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of a diverse range of amides. The resulting N-substituted-2-(4-fluorophenoxy)acetamides are of significant interest in medicinal chemistry due to their potential as bioactive molecules. This document provides detailed application notes and protocols for the synthesis of these amides, with a focus on their relevance in drug development.

Introduction

This compound is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[1] The presence of the fluorophenoxy moiety is of particular interest in drug design, as fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The general reaction scheme is depicted below:

***Figure 1:** General reaction for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides.*

Applications in Medicinal Chemistry

The (4-fluorophenoxy)acetamide scaffold is a key structural motif in a variety of compounds being investigated for therapeutic applications. The versatility of the amide synthesis allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

One of the prominent areas of investigation for compounds containing the phenoxyacetamide moiety is in the development of anticancer agents.[2][3] Specifically, derivatives of this class have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[4][5][6][7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides. The protocols are based on established procedures for the acylation of amines with acyl chlorides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(4-fluorophenoxy)acetamides

This protocol describes a general method for the reaction of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, 2-nitroaniline, etc.)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(4-fluorophenoxy)acetamide.

Protocol 2: Synthesis of N-(1,3,4-Thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

This protocol is adapted from procedures for the synthesis of similar heterocyclic amides.

Materials:

-

This compound

-

2-Amino-1,3,4-thiadiazole derivative

-

Pyridine

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the 2-amino-1,3,4-thiadiazole derivative (1.0 eq.) in anhydrous DMF.

-

Add pyridine (1.5 eq.) to the solution and stir.

-

Add this compound (1.2 eq.) to the mixture.

-

Heat the reaction mixture at 60-80 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-(1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide.

Quantitative Data

The following table summarizes representative yields for the synthesis of amides using acyl chlorides, including examples with structures similar to (4-fluorophenoxy)acetamides.

| Amine Reactant | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| Substituted Anilines | Chloroacetyl chloride | Trimethylamine | DMF | - | 85-94 | [8] |

| 4-Nitroaniline | Chloroacetyl chloride | Triethylamine | Toluene | 4 | - | [9] |

| 2-Aminopyridine | Substituted alkanoyl chloride | - | DCM | 3 | 68-85 | [10] |

| Substituted Amines | Bromoacetyl bromide | - | - | - | - | [11] |

| 4-Anisidine | 2-(4-hydroxyphenyl)acetyl chloride | - | Toluene | 2 | 35 | [2] |

| Substituted Phenylamines | 2-(3-fluoro-4-nitrophenoxy)acetyl chloride | - | - | - | 39-57 | [12] |

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of N-substituted-2-(4-fluorophenoxy)acetamides is illustrated in the following diagram.

VEGFR-2 Signaling Pathway

As N-substituted-2-(4-fluorophenoxy)acetamides are being investigated as potential VEGFR-2 inhibitors, understanding the targeted signaling pathway is crucial for drug development professionals. The simplified diagram below illustrates the central role of VEGFR-2 in promoting angiogenesis.

Inhibition of VEGFR-2 by small molecules like (4-fluorophenoxy)acetamide derivatives can block the downstream signaling cascades, thereby preventing the proliferation and migration of endothelial cells and ultimately inhibiting angiogenesis. This mechanism of action is a cornerstone of many modern cancer therapies.[7][8]

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Esterification with (4-Fluorophenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride used as a chemical intermediate in the synthesis of various organic compounds, particularly esters. These esters can have applications in agrochemicals and material science. The reaction of this compound with alcohols provides a direct route to (4-fluorophenoxy)acetate esters. This class of compounds is analogous to phenoxy herbicides, which act as synthetic auxins, disrupting plant growth. The esterification reaction is typically a rapid and high-yielding process.

Mechanism of Action: Synthetic Auxin Herbicides

Esters of (4-fluorophenoxy)acetic acid are analogs of a class of herbicides that function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][2] In susceptible broadleaf plants, these synthetic auxins induce uncontrolled and disorganized growth, ultimately leading to the plant's death.[1][2] The process begins with the absorption of the compound, followed by its interaction with auxin receptors, which triggers a cascade of downstream effects including altered gene expression and unregulated cell division and elongation.[2]

Caption: Mechanism of action of (4-fluorophenoxy)acetate as a synthetic auxin herbicide.

Experimental Protocols

The reaction between an acyl chloride and an alcohol is a vigorous, often exothermic, nucleophilic acyl substitution that produces an ester and hydrogen chloride (HCl) gas.[3] The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to neutralize the HCl byproduct.[4] All reactions should be conducted in a fume hood under anhydrous conditions, as acyl chlorides readily react with water.

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate (a Primary Alcohol Ester)

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and nitrogen inlet/outlet

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the round-bottom flask, dissolve anhydrous ethanol (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate amount of anhydrous DCM and add it to the dropping funnel.

-

Reaction: Add the this compound solution dropwise to the stirred alcohol solution at 0 °C over 15-30 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(4-fluorophenoxy)acetate.

Experimental Workflow

Caption: General experimental workflow for the esterification of an alcohol with this compound.

Data Presentation